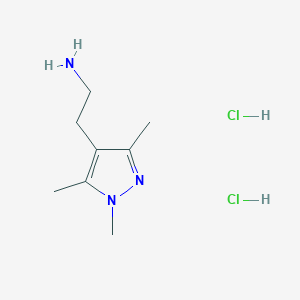
2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride” is a chemical compound that is used for proteomics research . It is also referred to as a useful research chemical .
Molecular Structure Analysis
The molecular formula of “2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride” is C8H15N3 . The molecular weight is 153.22 . The InChI string is1S/C8H15N3/c1-5(9)8-6(2)10-11(4)7(8)3/h5H,9H2,1-4H3 . Physical And Chemical Properties Analysis
The compound is a solid . The SMILES string isCN1C(C)=C(C(C)N)C(C)=N1 .
Applications De Recherche Scientifique
4-Methylpyrazole in Treatment of Intoxications
- Treatment of Methanol and Ethylene Glycol Poisoning: 4-Methylpyrazole (4-MP) has been studied as a potential antidote for methanol and ethylene glycol poisoning due to its ability to inhibit alcohol dehydrogenase. Studies have shown its effectiveness in treating intoxications when administered early, significantly decreasing the metabolic consequences of poisoning without the need for hemodialysis in some cases (Baud et al., 1986), (Harry et al., 1998).
Safety and Pharmacokinetics
- Safety in Human Subjects: A placebo-controlled study investigated the safety of single, ascending doses of 4-MP in healthy volunteers, finding that doses up to 20 mg/kg were tolerated without significant side-effects. This supports the potential use of 4-MP in clinical settings for specific treatments (Jacobsen et al., 1988).
Interaction with Alcohol Metabolism
- Effect on Ethanol Metabolism: The interaction of 4-MP with ethanol metabolism was explored, revealing that 4-MP can decrease the ethanol elimination rate, suggesting a potential role in studies of alcohol intoxication and metabolism. This insight might be relevant for understanding the metabolism of similar compounds and their interaction with alcohol (Sarkola et al., 2002).
Propriétés
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6-8(4-5-9)7(2)11(3)10-6;;/h4-5,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZJDQCRUKOESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3,5-Trimethylpyrazol-4-yl)ethanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

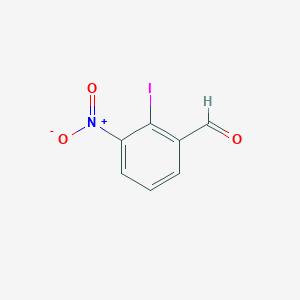
![[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid](/img/structure/B2654472.png)
![N'-[3-(trifluoromethyl)-2-quinoxalinyl]-2-furohydrazide](/img/structure/B2654474.png)
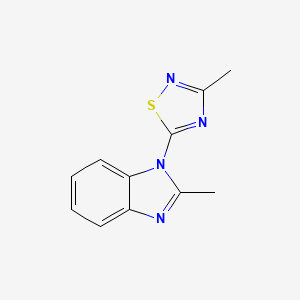
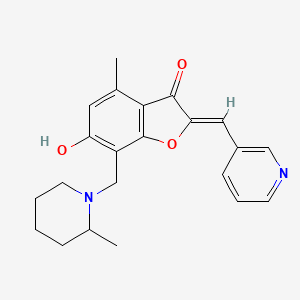
![3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2654481.png)
![3-[4-Amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2654482.png)
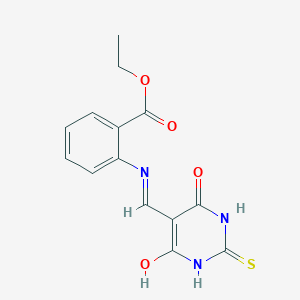
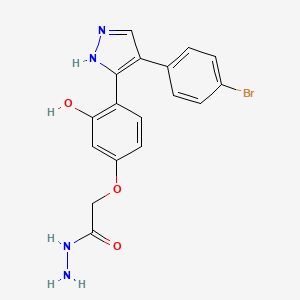
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B2654485.png)
![N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2654486.png)
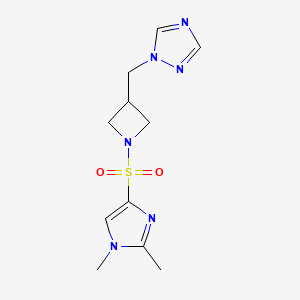
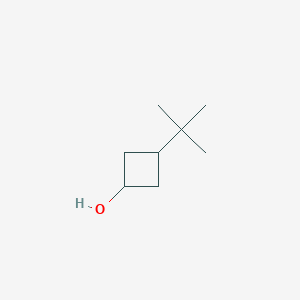
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate](/img/structure/B2654490.png)